molecular formula C8H7BrCl2O B1333576 2-(2-Bromoethoxy)-1,3-dichlorobenzene CAS No. 26583-73-3

2-(2-Bromoethoxy)-1,3-dichlorobenzene

Cat. No.: B1333576
CAS No.: 26583-73-3
M. Wt: 269.95 g/mol
InChI Key: RQGVZXGJKYJQSN-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-1,3-dichlorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of a bromoethoxy group attached to a dichlorobenzene ring

Scientific Research Applications

2-(2-Bromoethoxy)-1,3-dichlorobenzene has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2-(2-Bromoethoxy)-1,3-dichlorobenzene is currently unknown. This compound is a derivative of bromoethyl ether , which is used in the manufacture of pharmaceuticals and crown ethers . .

Mode of Action

Without specific information on the biological targets of this compound, it’s challenging to describe its precise mode of action. Bromoethyl ether compounds are generally known to participate in nucleophilic substitution reactions , which could potentially alter the function of target molecules in biological systems.

Biochemical Pathways

Bromoethyl ether compounds are known to be used in the synthesis of crown ethers , which can complex with various ions and potentially interfere with ion-dependent biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-(2-Bromoethoxy)-1,3-dichlorobenzene is through the Williamson Ether Synthesis. This involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. In this case, the reaction would involve the use of 2-bromoethanol and 1,3-dichlorobenzene under basic conditions to form the desired ether .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethoxy)-1,3-dichlorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can participate in further nucleophilic substitution reactions, leading to the formation of new ethers or other functionalized compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Substitution Reactions: The dichlorobenzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides and bases such as sodium hydride (NaH) or potassium hydride (KH).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield new ethers, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethoxy)-1,3-dichlorobenzene is unique due to the presence of both the bromoethoxy group and the dichlorobenzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(2-bromoethoxy)-1,3-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGVZXGJKYJQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368725
Record name 2-(2-bromoethoxy)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26583-73-3
Record name 2-(2-Bromoethoxy)-1,3-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26583-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-bromoethoxy)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 10 mL round bottom flask was added 2,6-dichlorophenol (326 mg, 2 mmol) and DMF (2 mL). Potassium carbonate (276 mg, 2 mmol, 10 eq) and 1,2-dibromoethane (3.76 g, 20 mmol, 10 eq) was added. The flask was fitted with a reflux condenser and nitrogen inlet and the reaction heated to 100° C. for 2 hours. The mixture was partitioned between water (20 mL) and chloroform (20 mL). The organic layer was separated and the aqueous layer was further extracted with chloroform (3×20 mL). The organic layers were combined, washed twice with 10% sodium carbonate (20 mL) and once with brine (20 mL). The combined organic phase was dried over sodium sulfate and filtered. Solvent was removed under vacuum to leave a brown oil of 2A (264 mg, 49%) which was analytically pure.
Quantity
326 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step Two
Quantity
3.76 g
Type
reactant
Reaction Step Two
Name
Yield
49%

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